3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea
Brand Name: Vulcanchem
CAS No.: 866050-04-6
VCID: VC4588313
InChI: InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+
SMILES: C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Molecular Formula: C13H11N5O3
Molecular Weight: 285.263

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea

CAS No.: 866050-04-6

Cat. No.: VC4588313

Molecular Formula: C13H11N5O3

Molecular Weight: 285.263

* For research use only. Not for human or veterinary use.

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea - 866050-04-6

Specification

CAS No. 866050-04-6
Molecular Formula C13H11N5O3
Molecular Weight 285.263
IUPAC Name 1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea
Standard InChI InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+
Standard InChI Key PTYYAWFFUHMJFE-OQLLNIDSSA-N
SMILES C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named 4-nitrobenzaldehyde N-(4-pyridinyl)semicarbazone . Its molecular formula is C₁₃H₁₁N₅O₃, with a molecular weight of 285.26 g/mol .

Structural Configuration

The (E)-configuration of the imine bond (C=N) is confirmed by spectroscopic and crystallographic analyses in related semicarbazones . The pyridin-4-yl and 4-nitrophenyl groups are planar, facilitating π-π interactions in solid-state packing .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESC1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)N+[O-]
InChI KeyPTYYAWFFUHMJFE-OQLLNIDSSA-N
X-ray Diffraction DataNot reported for this compound

Synthesis and Reaction Pathways

General Synthesis Method

The compound is synthesized via acid-catalyzed condensation of 4-pyridylsemicarbazide with 4-nitrobenzaldehyde in ethanol . The reaction proceeds under reflux (2–4 hours), yielding the semicarbazone as a crystalline solid (55–70% yield) .

Reaction Scheme:

4-Nitrobenzaldehyde+4-PyridylsemicarbazideH+, ΔTarget Compound+H2O\text{4-Nitrobenzaldehyde} + \text{4-Pyridylsemicarbazide} \xrightarrow{\text{H}^+,\ \Delta} \text{Target Compound} + \text{H}_2\text{O}

Optimization and Byproducts

  • Byproduct Formation: Competing hydrolysis of the imine bond may occur under prolonged heating, necessitating precise temperature control .

  • Purity: Recrystallization from ethanol improves purity (>90%) .

Physicochemical Properties

Spectral Characterization

  • FTIR: Bands at 1666 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N stretch), and 1284 cm⁻¹ (N–NO₂ asymmetric stretch) confirm functional groups .

  • ¹H NMR: Signals at δ 2.21 ppm (3–CH₃), δ 5.90 ppm (4–CH=), and δ 12.89 ppm (NH) align with the proposed structure .

Solubility and Stability

  • Solubility: Sparingly soluble in water; highly soluble in DMSO and DMF .

  • Stability: Decomposes above 200°C; hygroscopic in humid conditions .

ParameterValueSource
Hazard CodesH302, H312, H332
Precautionary StatementsP261, P264, P280, P301+P312

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